molecular formula C11H21N B13090081 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine

Cat. No.: B13090081
M. Wt: 167.29 g/mol
InChI Key: NTQGKLLKESRYEG-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-2-yl}-2-methylpropan-1-amine is an organic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine typically involves the use of bicyclo[2.2.1]heptane derivatives. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding imine or nitrile.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine involves its interaction with molecular targets such as NMDA receptors. As an antagonist at these receptors, the compound inhibits the binding of glutamate, thereby modulating excitatory neurotransmission in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H21N/c1-11(2,7-12)10-6-8-3-4-9(10)5-8/h8-10H,3-7,12H2,1-2H3

InChI Key

NTQGKLLKESRYEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CC2CCC1C2

Origin of Product

United States

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